molecular formula C17H24N4O6 B13826792 Z-Gly-gly-nhnh-boc

Z-Gly-gly-nhnh-boc

Cat. No.: B13826792
M. Wt: 380.4 g/mol
InChI Key: LRCWBAFXCNLBND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Gly-gly-nhnh-boc, also known as N-benzyloxycarbonyl-glycyl-glycine hydrazide, is a compound used in peptide synthesis. It is a derivative of glycyl-glycine, where the amino group is protected by a benzyloxycarbonyl (Z) group, and the carboxyl group is converted to a hydrazide (nhnh) and further protected by a tert-butoxycarbonyl (boc) group. This compound is significant in the field of peptide chemistry due to its role in the synthesis of complex peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Gly-gly-nhnh-boc typically involves the following steps:

    Protection of Glycine: The amino group of glycine is protected using a benzyloxycarbonyl (Z) group.

    Formation of Glycyl-Glycine: The protected glycine is then coupled with another glycine molecule to form glycyl-glycine.

    Conversion to Hydrazide: The carboxyl group of glycyl-glycine is converted to a hydrazide using hydrazine.

    Protection with Boc Group: Finally, the hydrazide is protected with a tert-butoxycarbonyl (boc) group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of environmentally friendly solvents and reagents is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Z-Gly-gly-nhnh-boc undergoes various chemical reactions, including:

    Oxidation: The hydrazide group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines.

    Substitution: The benzyloxycarbonyl (Z) group can be substituted with other protective groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) and hydrochloric acid (HCl).

Major Products

The major products formed from these reactions include various protected and unprotected peptides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Z-Gly-gly-nhnh-boc has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Z-Gly-gly-nhnh-boc involves its role as a peptide hydrazide. It acts as a thioester surrogate in native chemical ligation, facilitating the formation of peptide bonds. The compound is activated by sodium nitrite (NaNO2) and thiolysis, which converts it to a peptide thioester. This thioester then reacts with an N-terminal cysteine residue to form a native peptide bond .

Comparison with Similar Compounds

Similar Compounds

    Z-Gly-gly-OH: A similar compound where the hydrazide group is replaced with a hydroxyl group.

    Z-Gly-gly-gly-OH: A tripeptide derivative with an additional glycine residue.

    Z-Gly-OH: A simpler derivative with only one glycine residue.

Uniqueness

Z-Gly-gly-nhnh-boc is unique due to its hydrazide group, which allows it to act as a thioester surrogate in peptide synthesis. This property makes it particularly useful in native chemical ligation, enabling the synthesis of complex peptides and proteins that are difficult to obtain through other methods.

Properties

Molecular Formula

C17H24N4O6

Molecular Weight

380.4 g/mol

IUPAC Name

benzyl N-[2-[[2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]-2-oxoethyl]amino]-2-oxoethyl]carbamate

InChI

InChI=1S/C17H24N4O6/c1-17(2,3)27-16(25)21-20-14(23)10-18-13(22)9-19-15(24)26-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,22)(H,19,24)(H,20,23)(H,21,25)

InChI Key

LRCWBAFXCNLBND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.